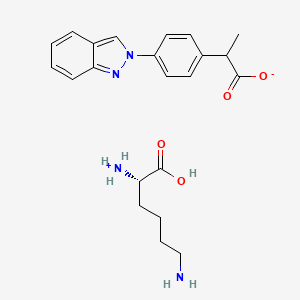
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt is a chemical compound that combines the properties of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid with lysine, an essential amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt typically involves several steps:
-
Formation of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid
Starting Materials: The synthesis begins with the preparation of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid. This can be achieved through a multi-step process involving the reaction of indazole with a suitable phenylpropionic acid derivative.
Reaction Conditions: The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
-
Formation of Lysine Salt
Starting Materials: The 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid is then reacted with lysine.
Reaction Conditions: This step typically involves the use of an aqueous or alcoholic solvent, with the reaction being carried out at room temperature or slightly elevated temperatures to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification systems such as crystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents and Conditions: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Products: Reduction can result in the formation of alcohols or amines.
-
Substitution
Reagents and Conditions: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Products: These reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to the presence of the lysine moiety, which is known to interact with various biological molecules. It can also serve as a probe in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could act as an anti-inflammatory agent or be used in the development of new drugs targeting specific pathways.
Industry
In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, while the lysine part can facilitate binding to proteins or other biomolecules. This dual functionality allows the compound to modulate biological pathways effectively.
類似化合物との比較
Similar Compounds
-
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid
- This compound lacks the lysine moiety but shares the core structure. It is used in similar applications but may have different biological activity.
-
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid ethyl ester
- This ester derivative is used in organic synthesis and may have different solubility and reactivity compared to the lysine salt.
Uniqueness
The presence of the lysine moiety in 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid lysine salt makes it unique. This addition enhances its solubility in aqueous solutions and allows for specific interactions with biological molecules, making it more versatile in scientific research and potential therapeutic applications.
特性
CAS番号 |
102504-55-2 |
|---|---|
分子式 |
C22H28N4O4 |
分子量 |
412.5 g/mol |
IUPAC名 |
[(1S)-5-amino-1-carboxypentyl]azanium;2-(4-indazol-2-ylphenyl)propanoate |
InChI |
InChI=1S/C16H14N2O2.C6H14N2O2/c1-11(16(19)20)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)17-18;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChIキー |
RMLMBMTZPBMYRY-ZSCHJXSPSA-N |
異性体SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)[NH3+] |
正規SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)[O-].C(CCN)CC(C(=O)O)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


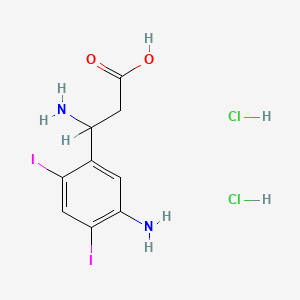
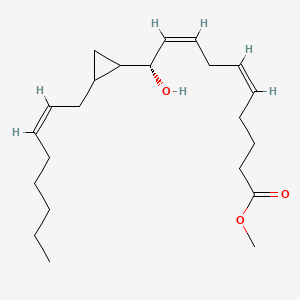
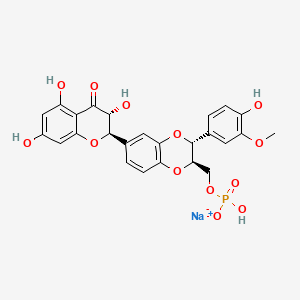
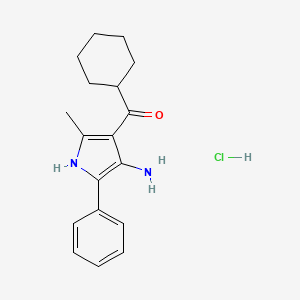
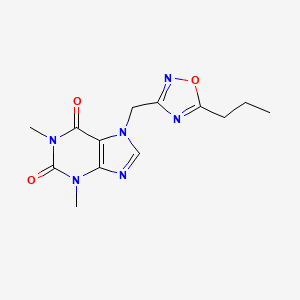


![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)

![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
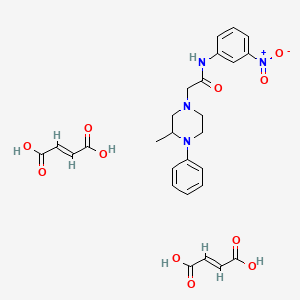

![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)
